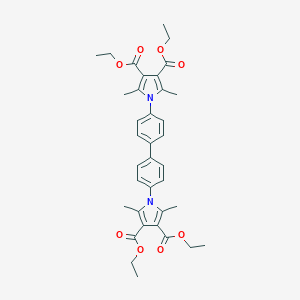![molecular formula C23H18Br2N2OS B370876 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B370876.png)
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes bromobenzylidene and bromophenyl groups attached to a tetrahydrothiazoloquinazoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-bromoaniline to form an intermediate Schiff base. This intermediate is then cyclized with a thiazole derivative under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Applications De Recherche Scientifique
9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
- (9E)-9-(4-fluorobenzylidene)-5-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one
Uniqueness
The uniqueness of 9-(4-bromobenzylidene)-5-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one lies in its specific bromine substitutions, which can influence its reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C23H18Br2N2OS |
|---|---|
Poids moléculaire |
530.3g/mol |
Nom IUPAC |
(9E)-5-(4-bromophenyl)-9-[(4-bromophenyl)methylidene]-5,6,7,8-tetrahydro-[1,3]thiazolo[2,3-b]quinazolin-3-one |
InChI |
InChI=1S/C23H18Br2N2OS/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(16)26-23-27(20(28)13-29-23)22(19)15-6-10-18(25)11-7-15/h4-12,22H,1-3,13H2/b16-12+ |
Clé InChI |
ZKUBWKSCQIIBMW-FOWTUZBSSA-N |
SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
SMILES isomérique |
C1C/C(=C\C2=CC=C(C=C2)Br)/C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
SMILES canonique |
C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(N4C(=O)CSC4=N3)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


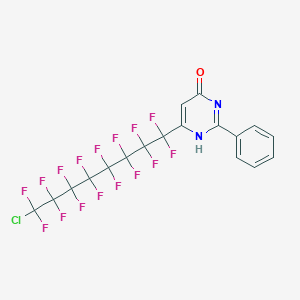
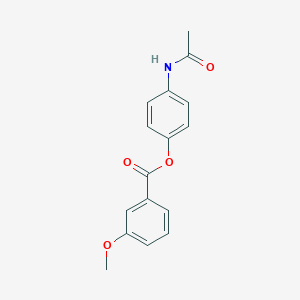
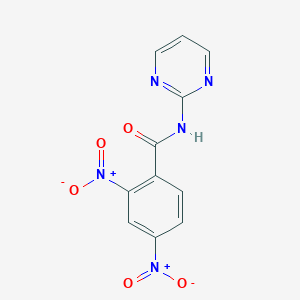

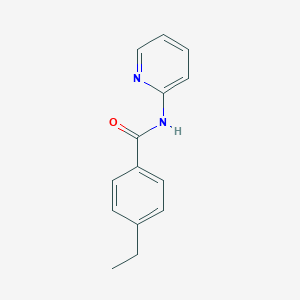

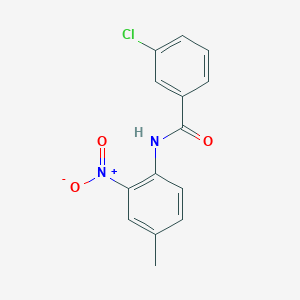
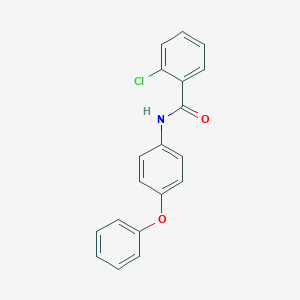

![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![5-(4-nitrophenyl)-N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B370810.png)
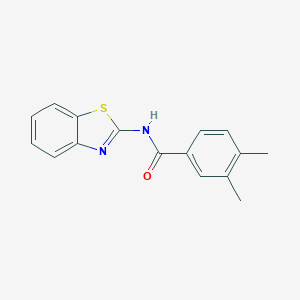
![Diethyl 1-[3-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate](/img/structure/B370815.png)
